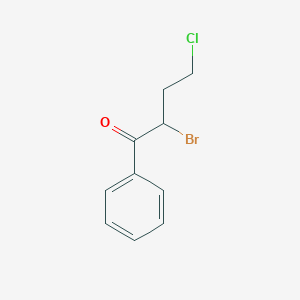

2-Bromo-4-chloro-1-phenylbutan-1-one

描述

属性

分子式 |

C10H10BrClO |

|---|---|

分子量 |

261.54 g/mol |

IUPAC 名称 |

2-bromo-4-chloro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H10BrClO/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI 键 |

BZCCCSNXGHGIEF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C(CCCl)Br |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings

The difluoro analog (C₁₀H₉BrF₂O) demonstrates lower molecular weight and a liquid state, suggesting enhanced solubility for reactions requiring polar aprotic solvents .

Applications in Synthesis: 4-Bromo-1-(4-fluorophenyl)-1-butanone (C₁₀H₁₀BrFO) has been utilized in ketone alkylation studies, with literature reports citing its role in forming carbon-carbon bonds under palladium catalysis . The 4-chlorophenyl derivative (C₁₀H₈BrCl₂O) is produced in multi-kilogram batches, indicating industrial relevance in scalable synthesis .

Physical State and Stability :

- Fluorinated analogs (e.g., C₁₀H₉BrF₂O) are liquids at room temperature, whereas chlorinated/brominated derivatives are typically solids, impacting storage and handling protocols .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-4-chloro-1-phenylbutan-1-one?

Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. Key steps include:

- Bromination: Use bromine or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DCM) under controlled temperature (0–25°C).

- Chlorination: Introduce chlorine via electrophilic substitution using Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., AlCl3).

- Friedel-Crafts Acylation: React the halogenated intermediate with phenylacetyl chloride.

Critical Parameters:

- Solvent Choice: Dichloromethane (DCM) minimizes side reactions compared to THF .

- Temperature Control: Excess heat (>40°C) promotes dehalogenation or ketone degradation.

- Purification: Column chromatography (silica gel, hexane/EtOAc) yields >95% purity.

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR Analysis:

- <sup>1</sup>H NMR: Look for aromatic protons (δ 7.2–7.8 ppm, multiplet) and α-keto proton (δ 4.3–4.7 ppm, doublet).

- <sup>13</sup>C NMR: Carbonyl carbon (δ 195–200 ppm), aromatic carbons (δ 120–140 ppm).

- X-ray Crystallography: Use SHELX software for structure refinement. The bromine and chlorine atoms generate distinct electron density maps, enabling precise positional assignment (C–Br bond length: ~1.9 Å; C–Cl: ~1.7 Å) .

- IR Spectroscopy: Strong C=O stretch (~1700 cm<sup>-1</sup>), C–Br (~550 cm<sup>-1</sup>).

Note: Disordered crystallographic data may arise due to halogen mobility; iterative refinement in SHELXL is recommended .

Advanced Research Questions

Q. How can contradictory reactivity data in halogen substitution reactions be resolved?

Methodological Answer: Contradictions often stem from competing mechanisms (SN1 vs. SN2) or steric effects. For example:

- Nucleophilic Substitution:

- SN2 Dominance: Observed with small nucleophiles (e.g., NaSH) in polar aprotic solvents (DMSO, 60°C), yielding 4-chloro derivatives .

- SN1 Pathway: Occurs with bulky nucleophiles (e.g., tert-butoxide) in protic solvents (EtOH), leading to carbocation rearrangements.

- Steric Hindrance: The phenyl group impedes backside attack, favoring elimination over substitution.

Resolution Strategy:

- Kinetic Studies: Monitor reaction progress via GC-MS or <sup>19</sup>F NMR (if fluorine analogs are used) .

- Computational Modeling: Use DFT (e.g., Gaussian) to calculate transition-state energies and identify dominant pathways .

Q. What computational approaches predict the compound’s stability and reactivity in complex reactions?

Methodological Answer:

- Reactivity Prediction:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity (LUMO energy) and nucleophilic attack sites.

- Database Mining: Cross-reference REAXYS or Pistachio databases to identify analogous reactions (e.g., bromoketone substitutions) .

- Stability Analysis:

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (~150°C) correlate with halogen lability.

- Hammett Constants: Quantify electronic effects of substituents (σpara for Cl: +0.23; Br: +0.26) to predict reaction rates .

Q. How do structural modifications (e.g., halogen position) alter biological activity?

Methodological Answer:

- SAR Studies: Replace bromine/chlorine with fluorine or iodine and assess cytotoxicity (e.g., MTT assays).

- Fluorine Substitution: Enhances metabolic stability but reduces electrophilicity .

- Iodine Analogues: Increase molecular weight, potentially improving binding affinity but lowering solubility.

- Crystallographic Insights: Compare halogen bonding interactions in protein-ligand complexes (e.g., PDB entries refined via SHELX ).

Key Finding: The 4-chloro substituent enhances π-stacking in aromatic enzyme pockets, while bromine at position 2 increases steric bulk, disrupting nonpolar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。